molecular formula C10H11FO3 B13606196 Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate

Cat. No.: B13606196
M. Wt: 198.19 g/mol
InChI Key: DZSMXETUKKWWGJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 2-(2-fluoro-5-methylphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-fluoro-5-methylphenyl)-2-hydroxyethanol.

    Substitution: Formation of compounds such as 2-(2-amino-5-methylphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate
  • 2-Fluoro-5-methylphenylboronic acid
  • 2-Fluoro-5-methylbenzonitrile

Uniqueness

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate is unique due to its combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11FO3/c1-6-3-4-8(11)7(5-6)9(12)10(13)14-2/h3-5,9,12H,1-2H3

InChI Key

DZSMXETUKKWWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)OC)O

Origin of Product

United States

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